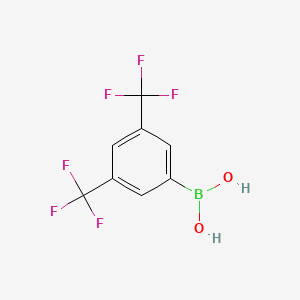
3,5-Bis(trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)phenylboronic acid, also known as 3,5-BTMPA, is an organic compound with a wide range of applications in the scientific community. It is a boronic acid derivative, and is a white solid at room temperature. 3,5-BTMPA is used in a variety of synthesis methods, scientific research applications, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von Methylen-Arylbutenonen
3,5-Bis(trifluormethyl)phenylboronsäure: wird als Reaktant bei der Synthese von Methylen-Arylbutenonen durch carbonylative Arylierung von Allenolen verwendet . Dieser Prozess ist bedeutend für die Herstellung komplexer Molekülstrukturen, die in Naturprodukten und Pharmazeutika vorkommen.
Entwicklung von 4-Aminoquinolin-Analogen
Diese Verbindung spielt eine entscheidende Rolle bei den Ullman/Suzuki/Negishi-Kupplungsreaktionen zur Herstellung von 4-Aminoquinolin-Analogen . Diese Analoga sind aufgrund ihrer antimalariellen Eigenschaften wichtig, was diese Anwendung im Bereich der pharmazeutischen Chemie von großer Bedeutung macht.
Antikonvulsive Aktivität
Forscher verwenden This compound bei der Herstellung von primären Aminosäurederivaten, die antikonvulsive Aktivität zeigen . Diese Anwendung ist besonders wichtig bei der Entwicklung neuer Behandlungen für Epilepsie.
Synthese von Alkyl-Arylcarbamaten
Die Verbindung ist an der Cu-katalysierten Kupplung mit Kaliumcyanat beteiligt, um Alkyl-Arylcarbamate zu erzeugen . Diese Substanzen haben verschiedene Anwendungen, darunter die Produktion von Pharmazeutika und Agrochemikalien.
Asymmetrische konjugierte Addition
Sie wird auch bei der Synthese von arylsubstituierten Succinimiden und cyclischen Ketonen durch asymmetrische konjugierte Addition verwendet . Diese Methode ist unerlässlich für die Herstellung chiraler Moleküle, die in der asymmetrischen Synthese verwendet werden, einem wichtigen Bereich der modernen organischen Chemie.
Elektrochemische Anwendungen
This compound: ist dafür bekannt, bei einem höheren Potential als PC-solvatisierte Lithium-Ionen reduziert zu werden, da ihr LUMO-Energieniveau niedriger ist, wodurch sie zu einem Kandidaten für Elektrolytadditive in Lithium-Ionen-Batterien wird .
Studien zur biologischen Aktivität
Das Vorhandensein von Fluoratomen in der Verbindung erhöht ihre Acidität, was für Wechselwirkungen mit Bioanalyten oder bestimmten Enzymen von Krankheitserregern entscheidend ist. Diese Eigenschaft wird bei der Untersuchung der biologischen Aktivität von Boronsäureverbindungen durch experimentelle In-vitro-Methoden und theoretische Berechnungen unter Verwendung von Docking-Studien ausgenutzt .
Supramolekulare Chemie
Diese Boronsäure wird bei der Gestaltung und Synthese von supramolekularen Assemblierungen verwendet, da sie aufgrund ihrer Fähigkeit, stabile Wasserstoffbrückenbindungsmotive mit Carbonsäuren und Carboxylatanionen zu bilden, verwendet wird . Diese Anwendung ist bedeutend für die Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften.
Safety and Hazards
3,5-Bis(trifluoromethyl)phenylboronic acid is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation. It is recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
3,5-Bis(trifluoromethyl)phenylboronic acid can be used as a pharmaceutical molecule and organic synthesis intermediate. Its most important transformation is the Suzuki coupling reaction, which connects molecular fragments to the target molecule. A common application is to incorporate it into the ligand structure in metal-catalyzed chemistry, using the strong electron-withdrawing ability of trifluoromethyl to change the electron density of the ligand, thereby changing its catalytic effect .
Wirkmechanismus
Target of Action
It is commonly used as a reactant in the synthesis of various compounds . It is often used in the design of drug molecules and organic synthesis intermediates .
Mode of Action
The compound’s mode of action is primarily through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 3,5-Bis(trifluoromethyl)phenylboronic acid is involved, is a key biochemical pathway . This reaction is widely used in organic chemistry to synthesize various biologically active molecules .
Result of Action
The result of the action of 3,5-Bis(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3,5-Bis(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Furthermore, the compound’s strong electron-withdrawing trifluoromethyl groups can alter the electronic density of ligand structures in metal-catalyzed chemistry, thereby influencing its catalytic effect .
Biochemische Analyse
Biochemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site . Additionally, 3,5-Bis(trifluoromethyl)phenylboronic acid is involved in the synthesis of primary amino acid derivatives with anticonvulsant activity .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell . Furthermore, 3,5-Bis(trifluoromethyl)phenylboronic acid can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, 3,5-Bis(trifluoromethyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)phenylboronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to 3,5-Bis(trifluoromethyl)phenylboronic acid in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
3,5-Bis(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3,5-Bis(trifluoromethyl)phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its accumulation in the cytoplasm can enhance its inhibitory effects on cytoplasmic enzymes .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)phenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, can enable it to interact with nuclear proteins and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTABBGLHGBJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224421 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-19-4 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



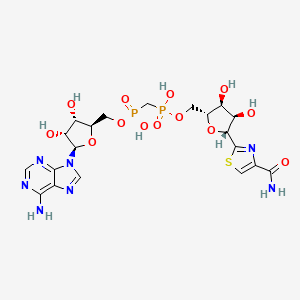
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)
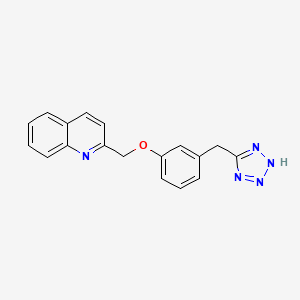
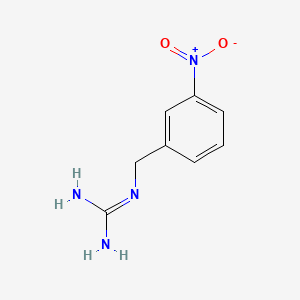
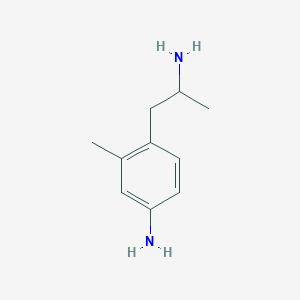
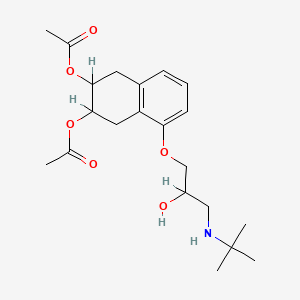
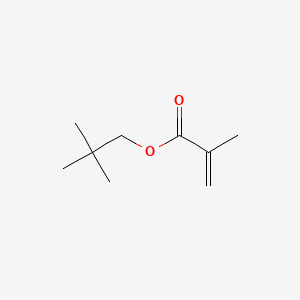
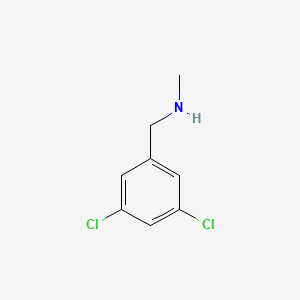

![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
